ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that features an indole ring, a thiazole ring, and an ester functional group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole intermediates, followed by esterification to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The indole and thiazole rings can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.
Uniqueness
Ethyl 2-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)thiazol-4-yl)acetate is unique due to its combination of an indole ring, a thiazole ring, and an ester functional group.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H19N3O3S/c1-3-24-17(23)9-13-11-25-18(19-13)20-16(22)8-12-10-21(2)15-7-5-4-6-14(12)15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
WXMQFRMYOZHZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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